Product packaging for 2-(4-Aminophenyl)acetamide hydrochloride(Cat. No.:)

2-(4-Aminophenyl)acetamide hydrochloride

Cat. No.: B15070856
M. Wt: 186.64 g/mol
InChI Key: JWZWJOKARIZZIN-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)acetamide hydrochloride is a chemical building block of high interest in medicinal chemistry and drug discovery research. Its molecular formula is C~8~H~10~N~2~O·HCl, with a molecular weight of 186.64 g/mol for the hydrochloride salt. The core structure features both an acetamide and a phenylamine group, making it a versatile intermediate for the synthesis of various pharmacologically active heterocycles . Researchers utilize this compound and its derivatives as a precursor in the solid-phase synthesis of complex molecules, including 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) scaffolds . These scaffolds are recognized as potent pharmacophores in the development of antitumor agents and are found in well-known investigational compounds such as Phortress . Furthermore, the 2-(4-aminophenyl)benzothiazole core has significant applications in diagnostic imaging, exemplified by the FDA-approved amyloid imaging agent Flutemetamol . As a key synthetic intermediate, this compound enables access to compounds with potential anti-inflammatory, antifungal, and antiviral activities . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2O B15070856 2-(4-Aminophenyl)acetamide hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(4-aminophenyl)acetamide;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5,9H2,(H2,10,11);1H

InChI Key

JWZWJOKARIZZIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)N.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 Aminophenyl Acetamide Hydrochloride

Direct Synthesis Pathways for 2-(4-Aminophenyl)acetamide (B1267592) Hydrochloride

The formation of 2-(4-aminophenyl)acetamide hydrochloride is a fundamental process that renders the parent amine into a more stable and water-soluble salt. This section outlines the primary synthetic routes, including the necessary starting materials and the specific conditions required for the hydrochloride salt formation.

Precursor Compounds and Starting Materials in Hydrochloride Synthesis

The most common precursor for the synthesis of this compound is 2-(4-aminophenyl)acetamide itself. researchgate.netscilit.com This parent compound is typically derived from the reduction of 4-nitroacetanilide. wikipedia.org The process involves the conversion of the nitro group to an amino group, followed by treatment with hydrochloric acid to yield the hydrochloride salt. researchgate.netresearchgate.net

Another key starting material is 4-nitrophenylacetic acid. In this synthetic pathway, the carboxylic acid is first converted to an acetamide (B32628) functional group. Subsequently, the nitro group undergoes reduction to form the amine, which is then reacted with hydrochloric acid to produce the final hydrochloride salt. The selection between these precursors often depends on factors such as commercial availability, cost-effectiveness, and the desired scale of production.

Reaction Conditions and Catalytic Systems for Hydrochloride Formation

The conversion of 2-(4-aminophenyl)acetamide to its hydrochloride is typically achieved by reacting the amine with hydrochloric acid in a suitable solvent. orgsyn.org Organic solvents like ethanol (B145695) or methanol (B129727) are often employed to facilitate the reaction and subsequent crystallization of the salt. googleapis.com

The critical step of reducing the nitro group of the precursor molecule requires specific catalytic systems. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. wikipedia.org Alternative reduction methods include the use of metals like iron or zinc in the presence of an acid, such as acetic acid or hydrochloric acid. researchgate.netresearchgate.net For instance, the Bechamp reduction utilizes iron filings and hydrochloric acid to reduce aromatic nitro compounds. researchgate.net The choice of the catalytic system is crucial for achieving high yields and selectivity.

Derivatization Strategies Utilizing 2-(4-Aminophenyl)acetamide as a Synthon

2-(4-Aminophenyl)acetamide is a versatile building block in organic synthesis, offering multiple sites for chemical modification. These derivatization strategies are pivotal for the development of novel compounds with diverse applications.

Functionalization of the Aromatic Amino Group

The aromatic amino group is a primary site for derivatization. researchgate.net It can undergo acylation with various reagents to introduce different functional groups. google.com For instance, reaction with chloroacetyl chloride can introduce a reactive handle for further modifications. nih.gov The amino group can also be used to form Schiff bases by condensation with aldehydes, which can then serve as intermediates for more complex structures. chemrevlett.com Furthermore, diazotization of the amino group allows for the introduction of a wide range of substituents onto the aromatic ring through diazonium coupling reactions. nih.gov

Modifications at the Acetamide Linker

The acetamide group also provides opportunities for chemical transformations. nih.gov While the amide bond is generally stable, it can be hydrolyzed under acidic or basic conditions to yield 4-aminophenylacetic acid, which can then be used in other synthetic pathways. The methylene (B1212753) group of the acetamide can be a site for substitution, although this is less common. The amide nitrogen can also undergo N-alkylation or N-acylation under specific conditions, leading to further diversification of the molecular structure. nih.gov

Formation of Complex Heterocyclic Systems Incorporating the Aminophenylacetamide Scaffold

The bifunctional nature of 2-(4-aminophenyl)acetamide makes it an excellent precursor for the synthesis of various heterocyclic compounds. wikipedia.orgresearchgate.net The aromatic amino group can react with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles such as benzodiazepines. wikipedia.org

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of pharmaceuticals is a critical step in minimizing the environmental impact of the industry. nih.gov For this compound and its derivatives, this involves exploring alternative solvents, employing more environmentally benign catalysts, and optimizing reaction conditions to reduce waste and energy consumption. nih.govunibo.it While specific green synthesis protocols for this compound are not extensively detailed in the reviewed literature, principles from related syntheses can be applied.

One of the primary transformations in the synthesis of 2-(4-Aminophenyl)acetamide from its nitro precursor, N-(4-nitrophenyl)acetamide, is the reduction of the nitro group. researchgate.netresearchgate.net Traditional methods often employ metals like iron or zinc in the presence of acids. researchgate.netresearchgate.net From a green chemistry perspective, the use of iron is considered more environmentally and economically acceptable due to its abundance. researchgate.net

Further advancements in green chemistry focus on the use of recyclable catalysts and solvent-free, or "neat," reaction conditions. For instance, selenium supported on activated carbon has been used as a recyclable catalyst for the selective reduction of nitroarenes to their corresponding amines using sodium borohydride (B1222165) under mild conditions. researchgate.net Such a catalyst can be recovered and reused multiple times, significantly reducing waste. researchgate.net Magnetic nanoparticles also represent a promising avenue for catalyst development, as they can be easily separated from the reaction mixture using an external magnetic field, simplifying product purification and catalyst recycling. biolmolchem.comnih.gov

The principles of green chemistry also extend to the formation of the acetamide group and subsequent derivatizations. One-pot synthesis and multicomponent reactions are key strategies to improve process efficiency and reduce waste by minimizing intermediate isolation and purification steps. nih.gov For example, a mechanochemical grinding procedure has been optimized for the synthesis of N-substituted amines, which involves short reaction times at room temperature and avoids the need for column chromatography for product isolation. mdpi.com

The choice of solvent is another critical factor. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com While the solubility of organic reactants can be a challenge, the use of co-solvents or techniques like micellar catalysis can facilitate reactions in aqueous media. mdpi.comunibo.it Continuous-flow processes also offer a greener alternative to batch processing, often leading to higher yields, better process control, and reduced solvent usage. mdpi.com

The following table summarizes some green chemistry approaches that could be applicable to the synthesis of 2-(4-Aminophenyl)acetamide and its derivatives, based on findings from related chemical transformations.

Green Chemistry ApproachExample Application in Related SynthesesPotential Benefits
Use of Greener CatalystsIron (Fe) for nitro group reduction, which is more environmentally acceptable than other metals. researchgate.net Selenium on activated carbon for recyclable catalytic reduction. researchgate.netReduced environmental impact, catalyst reusability, and lower cost. researchgate.netresearchgate.net
Solvent-Free ReactionsMechanochemical grinding for the synthesis of N-substituted amines. mdpi.comReduced solvent waste, shorter reaction times, and simplified purification. mdpi.com
Use of Greener SolventsWater as a co-solvent in the final steps of API production, achieving high yields without solvent removal and extraction. mdpi.comNon-toxic, non-flammable, and cost-effective. mdpi.com
Process IntensificationContinuous-flow synthesis for the production of APIs like artemisinin (B1665778) and diazepam. mdpi.comImproved yield, scalability, and reduced waste. mdpi.com
One-Pot SynthesisSequential one-pot synthesis of imidazolidin-4-ones under neat conditions. nih.govAvoids intermediate isolation, reduces solvent use, and increases overall efficiency. nih.gov

Detailed research into the direct application of these green methodologies to the synthesis of this compound is an area for future development to create more sustainable manufacturing processes.

Advanced Spectroscopic and Structural Elucidation of 2 4 Aminophenyl Acetamide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution and the solid state.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the 2-(4-Aminophenyl)acetamide (B1267592) hydrochloride molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the amine/amide protons. The para-substituted aminophenyl group typically presents as a pair of doublets (an AA'BB' system), reflecting the coupling between adjacent aromatic protons. The methylene protons adjacent to the carbonyl group are expected to appear as a singlet, while the protons of the ammonium (B1175870) (-NH3+) and amide (-NH2) groups may appear as broad singlets due to exchange phenomena and quadrupolar coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would feature signals for the carbonyl carbon, the four distinct carbons of the aromatic ring (two protonated, two quaternary), and the methylene carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 2-(4-Aminophenyl)acetamide Hydrochloride Data are predicted based on typical chemical shifts for analogous functional groups.

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)--~170
Methylene (-CH₂-)~3.5Singlet~45
Aromatic C-H (ortho to -NH₃⁺)~7.4Doublet~129
Aromatic C-H (meta to -NH₃⁺)~7.2Doublet~122
Aromatic C (ipso to -CH₂-)--~128
Aromatic C (ipso to -NH₃⁺)--~140
Amine (-NH₃⁺)Broad SingletBroad Singlet-
Amide (-CONH₂)Broad SingletBroad Singlet-

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

While 1D NMR provides foundational data, 2D NMR techniques are employed for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. youtube.com

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the ortho and meta aromatic protons, confirming their connectivity on the phenyl ring. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal. youtube.com

Table 2: Expected Key 2D NMR Correlations for this compound

Technique Correlating Protons (¹H) Correlating Atoms (¹H or ¹³C) Information Gained
COSY Aromatic H (ortho)Aromatic H (meta)Confirms adjacency of aromatic protons.
HSQC Methylene (-CH₂-)Methylene (-CH₂-)Assigns the methylene carbon.
Aromatic H (ortho & meta)Aromatic C (ortho & meta)Assigns the protonated aromatic carbons.
HMBC Methylene (-CH₂-)Carbonyl (C=O), Aromatic C (ipso)Confirms attachment of the acetamide (B32628) group to the phenyl ring.
Aromatic H (ortho)Aromatic C (ipso to -NH₃⁺), Aromatic C (meta)Confirms substitution pattern on the aromatic ring.

Solid-State NMR Spectroscopy in Polymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit varying physical properties. Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing the solid form of a pharmaceutical ingredient, both in bulk and within final dosage forms. researchgate.netrsc.org

Unlike solution-state NMR, SSNMR spectra are sensitive to the local environment of the nuclei, including molecular packing and intermolecular interactions such as hydrogen bonding. dur.ac.uk Different polymorphs of this compound would produce distinct ¹³C SSNMR spectra, with observable differences in chemical shifts and peak multiplicities. This allows for the unambiguous identification and quantification of different polymorphic forms. researchgate.net The technique is particularly valuable for characterizing materials where single crystals suitable for X-ray diffraction are not available or for analyzing formulated products where excipients can interfere with other analytical methods. rsc.orgnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone of analytical chemistry, providing precise information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental formula of a compound, serving as a definitive confirmation of its identity. nih.gov For this compound, analysis would be performed on the free base, 2-(4-aminophenyl)acetamide, which would be protonated during the ionization process. The experimentally determined mass of the resulting molecular ion ([M+H]⁺) is compared to the calculated theoretical mass.

Table 3: HRMS Data for 2-(4-Aminophenyl)acetamide

Parameter Value
Molecular Formula (Free Base) C₈H₁₀N₂O
Ion [M+H]⁺
Calculated Exact Mass 151.0866 Da
Typical Experimental Accuracy ± 5 ppm

The close agreement between the measured and calculated mass provides very strong evidence for the assigned elemental composition, distinguishing it from other potential isobaric compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry. researchgate.netscispace.com It is widely used in pharmaceutical analysis for purity assessment and the identification of impurities. wiley.comnih.gov

In the analysis of this compound, an LC method would be developed to separate the main compound from any process-related impurities or degradation products. The eluent from the LC column is then introduced into the mass spectrometer. The MS detector confirms the identity of the peak corresponding to the active ingredient by its mass-to-charge ratio (m/z). Simultaneously, it provides the m/z values for any impurity peaks, which is the first step in their structural identification. This high sensitivity and selectivity make LC-MS an essential tool for quality control, ensuring the purity and safety of the pharmaceutical substance. researchgate.netresearchgate.net

Table 4: Illustrative LC-MS Purity Analysis

Retention Time (min) Detected m/z ([M+H]⁺) Identity Area %
5.2151.12-(4-Aminophenyl)acetamide99.8%
3.8137.1Impurity A0.1%
6.5165.1Impurity B0.1%

Tandem Mass Spectrometry (MS/MS) for Elucidation of Chemical Degradation Products

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of pharmaceutical analysis, MS/MS is instrumental in identifying and characterizing degradation products, which are impurities that can form during synthesis, storage, or administration of a drug substance. mdpi.com The process involves selecting a precursor ion (the molecular ion of a potential degradation product) and subjecting it to collision-induced dissociation (CID) to generate a spectrum of product ions. This fragmentation pattern provides structural clues, allowing for the elucidation of the unknown degradant's structure. nih.govthermofisher.com

For 2-(4-Aminophenyl)acetamide, the parent compound of the hydrochloride salt, mass spectrometry reveals a molecular ion peak at m/z = 151.1 (M+1). researchgate.net Further fragmentation yields a significant peak at m/z=109.1, corresponding to the [H2N-C6H4-NH]+ fragment. researchgate.net

The elucidation of degradation products of this compound via MS/MS would involve identifying precursor ions in a stressed sample that are different from the parent drug. These precursor ions would then be fragmented. Common degradation pathways for such molecules include hydrolysis of the acetamide group, oxidation of the amino group, or modifications to the aromatic ring. For example, hydrolysis of the acetamide would result in the formation of p-phenylenediamine. The fragmentation pattern of these degradation products would be compared to the parent compound and to reference standards, if available, to confirm their identity. The high resolution and accuracy of modern mass spectrometers enable the detection of even small mass shifts caused by chemical modifications. thermofisher.com

The general approach involves:

Subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. nih.gov

Analyzing the stressed sample using a high-resolution mass spectrometer to detect potential degradation products. nih.gov

Selecting the molecular ions of these potential degradants as precursor ions for MS/MS analysis.

Generating and analyzing the fragmentation spectra of each precursor ion. nih.gov

Proposing structures for the degradation products based on the observed fragmentation patterns, neutral losses, and comparison with the fragmentation of the parent compound.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The method relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule. mmmut.ac.in

The FTIR spectrum of 2-(4-Aminophenyl)acetamide displays characteristic absorption bands that confirm the presence of its key functional groups. The primary amine (-NH₂) and the secondary amide (-NH-C=O) groups give rise to distinct N-H stretching vibrations. The carbonyl group (C=O) of the amide produces a strong absorption band, while the aromatic ring shows characteristic C=C stretching vibrations. researchgate.netresearchgate.net For the hydrochloride salt, protonation of the primary amino group to form an ammonium salt (-NH₃⁺) would be expected to alter the N-H stretching region, introducing new bands characteristic of the ammonium ion.

Table 1: Characteristic FTIR Absorption Bands for 2-(4-Aminophenyl)acetamide

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3368 - 3280 Amide (N-H) N-H Stretch
3126 - 3061 Aromatic (C-H) C-H Stretch
1652 - 1597 Amide (C=O) C=O Stretch
1508 - 1421 Aromatic (C=C) C=C Stretch

Data derived from studies on N-(4-aminophenyl) acetamide. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. elte.hu The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions possible, which are related to the molecular structure, particularly the presence of chromophores and auxochromes. slideshare.net

The structure of 2-(4-Aminophenyl)acetamide contains a benzene (B151609) ring, which is a chromophore, along with an amino group and an acetamide group, which act as auxochromes. These features give rise to characteristic electronic transitions, primarily π → π* and n → π. mmmut.ac.inyoutube.com The π → π transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system and the carbonyl group. The n → π* transitions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. elte.hu

For the non-salt form, N-(4-aminophenyl) acetamide, absorption peaks have been observed at approximately 246 nm and 206 nm. researchgate.net In the hydrochloride salt, the protonation of the primary amino group would significantly affect the electronic structure. This change typically leads to a hypsochromic shift (blue shift, to a shorter wavelength) of the primary absorption band, as the lone pair of electrons on the amino nitrogen is no longer available to participate in resonance with the benzene ring. elte.hu

Table 2: UV-Vis Absorption Data for N-(4-aminophenyl) acetamide

Wavelength (λmax) Electronic Transition Type (Probable)
246.41 nm π → π*
206.05 nm π → π*

Data sourced from a study on N-(4-aminophenyl) acetamide. researchgate.net

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com The technique involves directing a beam of X-rays onto a single, high-quality crystal. The crystal diffracts the X-rays in a unique pattern, which is dependent on the crystal's internal lattice structure. By analyzing the positions and intensities of the diffracted spots, a complete model of the crystal structure can be built. nih.gov

An SC-XRD analysis of this compound would provide unambiguous structural information, including:

Atomic Coordinates: The precise location of each atom (including hydrogen atoms) in the crystal's unit cell.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between them.

Conformation: The exact spatial orientation of the acetamide group relative to the aminophenyl ring. Studies on similar structures, such as 2-(4-Chlorophenyl)acetamide, have shown that the acetamide group is significantly twisted out of the plane of the benzene ring. researchgate.net

Intermolecular Interactions: A detailed map of non-covalent interactions, such as hydrogen bonds (e.g., between the ammonium group, amide group, and the chloride counter-ion) and van der Waals forces, which dictate the crystal packing. mdpi.com

This level of detail is crucial for understanding the compound's physicochemical properties and for establishing a definitive structural reference.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, the sample is a fine powder composed of numerous tiny, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of diffracted X-ray intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com

The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com For this compound, PXRD is essential for:

Crystalline Phase Identification: Confirming the identity of the compound by comparing its PXRD pattern to a known standard. marshall.edu

Polymorphic Assessment: Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms, as each will produce a distinct diffraction pattern. americanpharmaceuticalreview.com

Purity and Stability Monitoring: The technique can detect the presence of other crystalline phases (impurities or different polymorphs) and is used to monitor the physical stability of the solid form during manufacturing and storage. americanpharmaceuticalreview.com An amorphous solid, which lacks long-range crystalline order, would produce a broad halo instead of sharp diffraction peaks. americanpharmaceuticalreview.com

Complementary Analytical Techniques (e.g., Elemental Analysis, Thin-Layer Chromatography)

Beyond core spectroscopic methods, complementary analytical techniques such as elemental analysis and thin-layer chromatography (TLC) play a crucial role in confirming the identity and purity of this compound. These methods provide fundamental data on elemental composition and chromatographic behavior, which are essential for a comprehensive structural elucidation.

Elemental Analysis

Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, oxygen, and chlorine within the this compound molecule. This technique is fundamental for verifying the empirical formula of a synthesized compound. The theoretical elemental composition is calculated from the molecular formula (C₈H₁₁ClN₂O) and serves as a benchmark against which experimental results are compared. A close correlation between experimental and theoretical values, typically within ±0.4%, is a strong indicator of the sample's purity.

While specific experimental data for the hydrochloride salt is not detailed in the reviewed literature, the theoretical values provide a crucial reference for its characterization.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Count Total Mass ( g/mol ) Mass Percent (%)
Carbon C 12.011 8 96.088 51.48%
Hydrogen H 1.008 11 11.088 5.94%
Chlorine Cl 35.453 1 35.453 18.99%
Nitrogen N 14.007 2 28.014 14.99%
Oxygen O 15.999 1 15.999 8.57%

| Total | | | | 186.642 | 100.00% |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a widely used technique for assessing the purity of a compound and monitoring the progress of chemical reactions due to its simplicity, speed, and low cost. silicycle.comaga-analytical.com.pl The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. operachem.com For 2-(4-Aminophenyl)acetamide and its derivatives, silica (B1680970) gel is a commonly employed stationary phase. researchgate.netresearchgate.net

In a documented analysis of the related compound N-(4-aminophenyl)acetamide, a silica gel plate was used as the stationary phase. researchgate.net The mobile phase, a 1:1 mixture of ethyl acetate (B1210297) and hexane, resulted in a retention factor (Rƒ) value of 0.43. researchgate.net The Rƒ value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions (stationary phase, mobile phase, temperature). ictsl.net Visualization of the compound on the TLC plate was achieved under UV light at 254 nm. researchgate.net

The choice of mobile phase is critical for achieving effective separation. The polarity of the solvent system can be adjusted to control the elution of the compounds; for instance, increasing the polarity of the mobile phase generally leads to higher Rƒ values on a silica gel plate.

Table 2: Reported TLC Conditions for N-(4-Aminophenyl)acetamide

Parameter Description Source
Stationary Phase Silica gel plate researchgate.net
Mobile Phase Ethyl acetate - Hexane (50:50, v/v) researchgate.net
Retention Factor (Rƒ) 0.43 researchgate.net

| Visualization | UV light at 254 nm | researchgate.net |

Solid State Chemistry and Polymorphism of 2 4 Aminophenyl Acetamide Hydrochloride

Crystallization Processes and Polymorphic Forms of the Hydrochloride Salt

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit varied physicochemical properties. The hydrochloride salt of 2-(4-Aminophenyl)acetamide (B1267592) has been the subject of studies to identify and characterize its different crystalline forms.

The crystallization process is a key factor in determining which polymorphic form is obtained. Factors such as solvent, temperature, and cooling rate can influence the resulting crystal structure. For instance, crystallization from different solvents or under different thermodynamic and kinetic conditions can lead to the formation of distinct polymorphs. While specific studies detailing the crystallization processes for various polymorphic forms of 2-(4-Aminophenyl)acetamide hydrochloride are not extensively available in the public domain, the general principles of pharmaceutical polymorphism suggest that a screening process involving various solvents and conditions would be necessary to identify different forms.

For related acetamide (B32628) compounds, different polymorphs have been identified and characterized. For example, N-(4-Bromophenyl)acetamide has been reported to exist in a new monoclinic polymorph, distinct from its previously known orthorhombic form nih.gov. This highlights the propensity of acetamide derivatives to exhibit polymorphism. The characterization of these forms typically involves techniques such as X-ray powder diffraction (XRPD), which provides a unique fingerprint for each crystalline structure.

Characterization of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H···π Interactions)

The stability and properties of a crystal are governed by the arrangement of molecules in the crystal lattice and the non-covalent interactions between them. In the case of this compound, several types of intermolecular interactions are expected to play a crucial role in its crystal packing.

Hydrogen Bonding: Hydrogen bonds are among the strongest intermolecular forces and are pivotal in the crystal engineering of pharmaceutical solids. For acetamide derivatives, N—H⋯O hydrogen bonds are a common and significant interaction, often forming chains or layers of molecules within the crystal structure nih.govresearchgate.netresearchgate.net. In the hydrochloride salt, the presence of the ammonium (B1175870) group (from the protonated aminophenyl group) and the chloride ion introduces additional strong hydrogen bond donors and acceptors, respectively. These interactions, along with those involving the acetamide group, would create a robust three-dimensional hydrogen-bonding network.

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor to a π-system (the aromatic ring) rsc.orgmdpi.comrsc.org. Despite their lower energy compared to classical hydrogen bonds, C-H···π interactions can be numerous and collectively play a significant role in determining the final crystal packing arrangement researchgate.netscielo.org.mx.

In related crystal structures of other acetamide derivatives, a combination of these interactions is frequently observed. For example, in 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, which are further connected by C—Cl⋯π and C—I⋯π interactions to form complex sheets nih.gov.

Investigation of Hydrates and Solvates

Hydrates and solvates are crystalline forms of a compound that have incorporated solvent molecules (water in the case of hydrates) into their crystal lattice. The presence of these solvent molecules can significantly alter the crystal structure and, consequently, the physicochemical properties of the solid.

The formation of hydrates is a common phenomenon for pharmaceutical salts, particularly those with strong hydrogen-bonding groups. The this compound molecule possesses several sites that can readily form hydrogen bonds with water molecules. An investigation into the solid-state forms of this compound would typically include crystallization from various solvents, including aqueous systems, to assess its propensity to form hydrates or solvates.

For example, the hemihydrate of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide has been structurally characterized, where water molecules link the organic molecules through O—H⋯N and N—H⋯O hydrogen bonds nih.gov. This illustrates how solvent molecules can be integral to the crystal structure of related compounds. A thorough screening of this compound would be necessary to determine if stable hydrates or solvates exist and to characterize their structures.

Computational Analysis of Solid-State Packing and Intermolecular Energies (e.g., Hirshfeld Surface Analysis, Energy Framework Analysis)

Computational methods are powerful tools for analyzing and understanding the intermolecular interactions within a crystal structure.

Computational Chemistry and Theoretical Studies of 2 4 Aminophenyl Acetamide Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to predicting the molecular properties of 2-(4-Aminophenyl)acetamide (B1267592) hydrochloride from first principles. These methods provide a detailed understanding of the molecule's electronic behavior.

DFT calculations are frequently used to analyze the electronic properties of molecules like N-(4-aminophenyl)acetamide. Studies on charge-transfer complexes involving this molecule have utilized DFT calculations at the B3LYP/6-31+G(d) level of theory to understand its behavior as an electron donor. nih.gov The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. nih.gov

In studies of charge-transfer complexes, the theoretical HOMO-LUMO energy gap of N-(4-aminophenyl)acetamide helps to support experimentally observed phenomena. nih.gov Furthermore, charge distribution is analyzed using methods like Mulliken population analysis, which calculates the partial charges on each atom. This analysis has been used to identify how charges on the amino (-NH2) group of N-(4-aminophenyl)acetamide change upon complexation, providing insight into the specific sites of interaction. nih.gov

Table 1: Theoretical Electronic Properties of N-(4-aminophenyl)acetamide
ParameterSignificanceMethodology
HOMO EnergyIndicates electron-donating abilityDFT / B3LYP/6-31+G(d)
LUMO EnergyIndicates electron-accepting abilityDFT / B3LYP/6-31+G(d)
HOMO-LUMO GapRelates to chemical reactivity and stabilityDFT / B3LYP/6-31+G(d)
Mulliken ChargesDescribes atomic charge distribution and identifies interaction sitesDFT / B3LYP/6-31+G(d)

While specific computational studies predicting the full spectroscopic profile of 2-(4-Aminophenyl)acetamide hydrochloride are not widely documented, DFT is a standard and powerful method for this purpose. Theoretical calculations can predict vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. For related acetamide (B32628) derivatives, DFT calculations have been successfully used to assign vibrational spectra. These theoretical spectra are often scaled to correct for systematic errors and then compared with experimental data to confirm molecular structures and vibrational modes. nih.gov This approach allows for a detailed assignment of specific bond stretches, bends, and torsions to the observed spectral peaks.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with biological systems.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide valuable insights into its conformational flexibility, solvation process, and interactions with other molecules in a solution. While specific MD studies on this exact compound are not prominent, the methodology has been applied to complex heterocyclic systems derived from related molecules. For instance, MD simulations have been used to confirm the stability of complexes formed between ligands and target proteins, demonstrating the durability of binding interactions over time scales such as 100 nanoseconds. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug design for evaluating the binding affinity and mode of interaction. N-(4-aminophenyl)acetamide has been used as a starting scaffold for the synthesis of new thiazolidinone and thiadiazole derivatives evaluated as potential anticancer agents. nih.gov

In these studies, the synthesized derivatives were docked into the active sites of target proteins to predict their binding affinity, which is often expressed as a docking score or binding energy in kcal/mol. The results help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. For example, derivatives of N-(4-aminophenyl)acetamide showed promising binding affinities against cancer-related protein targets, with binding energies ranging from -8.2 to -8.5 kcal/mol. nih.gov

Table 2: Example of Molecular Docking Results for N-(4-aminophenyl)acetamide Derivatives
Compound TypeTargetBinding Affinity Range (kcal/mol)Key Interactions
Thiazolidinone and Thiadiazole derivativesCancer-related proteins (e.g., PDB: 1DLS)-8.28 to -8.54Hydrogen bonding, Hydrophobic interactions

Structure-Energy Relationship Analysis

Analyzing the relationship between a molecule's three-dimensional structure and its potential energy is crucial for understanding its stability, conformation, and reactivity. DFT calculations are central to this analysis. For molecules structurally related to N-(4-aminophenyl)acetamide, such as N-[(4-aminophenyl) sulphonyl]acetamide, DFT has been used to explore the potential energy surface. researchgate.net This involves systematically changing key torsion angles within the molecule and calculating the energy at each point to locate the lowest-energy, most stable conformations. researchgate.net

Additionally, structure-energy relationships are explored in the context of intermolecular interactions. DFT calculations have been employed to determine the binding energies of charge-transfer complexes formed between aromatic amines, including N-(4-aminophenyl)acetamide, and electron acceptors. acs.org These studies clarify the nature of intermolecular forces and how they are influenced by the specific geometry and electronic structure of the interacting molecules. acs.org

Mechanistic Investigations of 2 4 Aminophenyl Acetamide Hydrochloride and Its Analogues in Non Clinical Biochemical Systems

In Vitro Studies on Molecular Target Interactions

The in vitro evaluation of how 2-(4-Aminophenyl)acetamide (B1267592) hydrochloride and its analogues interact with specific molecular targets, such as receptors and enzymes, is crucial for understanding their biochemical mechanisms of action.

Receptor Binding Modulations (e.g., Cholinergic, β-Adrenergic Receptor Systems in in vitro assays)

Currently, there is a lack of available scientific literature detailing the in vitro modulation of cholinergic or β-adrenergic receptor systems by 2-(4-Aminophenyl)acetamide hydrochloride or its close structural analogues. Further research is required to investigate the potential interactions of this compound with these and other receptor systems to fully characterize its pharmacological profile.

Enzyme Activity Modulation (e.g., HIV-1 Reverse Transcriptase in in vitro assays)

Analogues of 2-(4-Aminophenyl)acetamide have been investigated for their potential to modulate the activity of key enzymes in pathogenic processes. One notable example is the study of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide, a structural analogue. This compound has demonstrated inhibitory effects on the DNA polymerase activity of HIV-1 reverse transcriptase (RT) in in vitro assays. researchgate.net

In these studies, the compound was found to inhibit both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT, with reported IC50 values of 1.2 µM and 2.1 µM, respectively. researchgate.net This inhibitory action was specific to the polymerase function of the enzyme and did not affect its RNase H activity. researchgate.net The research indicated that this analogue also showed activity against drug-resistant mutants of HIV-1 RT and HIV-2 RT. researchgate.net

Elucidation of Biochemical Pathways in Model Cell Systems (e.g., Cancer Cell Lines, Microorganisms)

The effects of 2-(4-Aminophenyl)acetamide analogues have been explored in various model cell systems to understand their impact on biochemical pathways, including cellular metabolism, the induction of specific cellular processes, and interference with microbial growth.

Effects on Cellular Metabolism (e.g., IC50 values in MTT assays)

The cytotoxic effects of various analogues of 2-(4-Aminophenyl)acetamide on cancer cell lines have been evaluated using MTT assays to determine their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

One such analogue, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has shown significant in vitro potency against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their cytotoxic potential, particularly against the PC3 prostate carcinoma cell line. nih.gov For instance, compounds with a nitro moiety exhibited greater cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov Specifically, two of the tested nitro-substituted compounds showed IC50 values of 52 µM and 80 µM against the PC3 cell line. nih.gov

A range of phenoxyacetamide derivatives have also been synthesized and assessed for their cytotoxic activity. In one study, two novel phenoxyacetamide derivatives were more effective against the HepG2 liver cancer cell line than the MCF-7 breast cancer cell line. nih.gov The more potent of the two compounds exhibited an IC50 of 1.43 µM against HepG2 cells. nih.gov

The table below summarizes the cytotoxic activities of some 2-(4-Aminophenyl)acetamide analogues in various cancer cell lines.

Compound AnalogueCancer Cell LineIC50 Value (µM)
2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamidePC3 (Prostate Carcinoma)52
2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamidePC3 (Prostate Carcinoma)80
Phenoxyacetamide Derivative IHepG2 (Liver Cancer)1.43
Phenoxyacetamide Derivative IIHepG2 (Liver Cancer)6.52

Induction of Cellular Processes (e.g., Apoptosis in in vitro cell models)

Several analogues of 2-(4-Aminophenyl)acetamide have been shown to induce apoptosis, or programmed cell death, in in vitro cancer cell models.

For instance, a lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family was found to cause cell death through the concurrent induction of both apoptosis and autophagy. nih.gov In another study, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were identified as inducers of apoptosis via the caspase pathway. nih.gov Specifically, compounds with 3-Cl and 4-Cl substitutions were found to enhance the activity of caspases 3 and 9 in the MCF-7 breast cancer cell line. nih.gov

Furthermore, research on novel phenoxyacetamide derivatives has demonstrated their potential as potent inducers of apoptosis in HepG2 cells. nih.gov These findings suggest that a common mechanistic pathway for the anticancer activity of these analogues is the initiation of cellular apoptosis.

Interference with Microbial Growth or Biofilm Formation in in vitro cultures

Analogues of 2-(4-Aminophenyl)acetamide have demonstrated the potential to interfere with the growth of various microorganisms and the formation of biofilms in in vitro settings.

For example, a series of novel 2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives, which are structurally related to the core aminophenyl structure, have been synthesized and evaluated for their antimicrobial properties. researchgate.net Another study highlighted that the presence of a chloro atom in acetamide (B32628) derivatives appears to enhance their antimicrobial activity. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed promising potential against Klebsiella pneumoniae. nih.gov

In the context of biofilm inhibition, derivatives of 2-(phenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide have been synthesized and shown to inhibit biofilm formation by Leptospirillum ferrooxidans. cabidigitallibrary.org One of the synthesized compounds demonstrated significant inhibition at a concentration of 1.0 µg/mL. cabidigitallibrary.org Additionally, certain 2-aminopyrimidine (B69317) derivatives have been reported to possess anti-biofilm properties against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Structure-Activity Relationship (SAR) Derivation from Mechanistic Data in Non-Clinical Contexts

The exploration of the structure-activity relationship (SAR) for this compound and its analogues is crucial for understanding how chemical modifications influence their biological activity. While direct and extensive SAR studies on this specific compound are not widely published, valuable insights can be extrapolated from research on structurally related aromatic amine derivatives. The core structure, featuring a phenyl ring with an amino group and an acetamide side chain, presents several points for chemical modification to probe the impact on activity.

Key modifiable positions on the 2-(4-aminophenyl)acetamide scaffold include:

The acetamide side chain: Alterations to the length, branching, or substitution of this chain can influence lipophilicity and steric interactions with biological targets.

The amino group: N-alkylation or acylation can change the hydrogen bonding capacity and basicity of the compound.

Studies on analogous compounds, such as 4-aminoquinolines, have demonstrated that the introduction of electron-withdrawing groups at positions distal to the amino group can significantly impact the basicity of both the aromatic nitrogen and the side-chain amino group. nih.gov This modulation of pKa values can, in turn, affect the compound's accumulation in acidic cellular compartments, a key factor in the activity of some antimalarial drugs. nih.gov For instance, a direct proportionality has been observed between the antiplasmodial activity (normalized for pH trapping) and the ability to inhibit β-hematin formation. nih.gov This inhibitory activity appears to be correlated with both the hematin-quinoline association constant and the electron-withdrawing nature of the substituent. nih.gov

In a different class of related compounds, 4-aminoquinazolines, SAR studies have led to the identification of potent antagonists for the opioid receptor like-1 (ORL1). nih.gov These studies highlighted the importance of specific substitutions on the quinazoline (B50416) ring and the nature of the amino substituent at the 4-position for achieving high affinity and selectivity. nih.gov

Furthermore, research on a series of N-arylcinnamanilides, which also feature a substituted aniline (B41778) moiety, has revealed that specific substitutions can enhance antimicrobial activity. mdpi.com For example, a trifluoromethyl group was found to be beneficial for antistaphylococcal and antitubercular activity. mdpi.com

While these examples are from different compound classes, they underscore a common principle: the biological activity of aromatic amines is highly sensitive to the nature and position of substituents on the aromatic ring and its appended side chains. For this compound, it can be inferred that modifications affecting its electronic distribution, lipophilicity, and steric profile would likely have a profound impact on its biological interactions. A systematic investigation involving the synthesis and biological evaluation of a focused library of analogues would be necessary to delineate a precise SAR for this compound.

Table 1: Inferred Structure-Activity Relationships for 2-(4-Aminophenyl)acetamide Analogues

Molecular ModificationPredicted Impact on Biological ActivityRationale based on Analogous Compounds
Substitution on the Phenyl Ring
Electron-withdrawing groups (e.g., -Cl, -CF3)Potential modulation of pKa and target binding affinity. nih.govmdpi.comObserved in 4-aminoquinolines and N-arylcinnamanilides. nih.govmdpi.com
Electron-donating groups (e.g., -CH3, -OCH3)Alteration of electronic properties and potential impact on metabolic stability.General principle in medicinal chemistry.
Bulky substituentsMay enhance or hinder binding through steric interactions.Dependent on the topology of the biological target's binding site.
Modification of the Acetamide Side Chain
Chain extension or branchingAlters lipophilicity and steric bulk, potentially affecting cell permeability and target engagement.Common strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties.
Replacement of acetamide with other functional groupsCould fundamentally change the binding mode and biological activity.SAR studies often explore a variety of functional groups to identify optimal linkers.
Modification of the Amino Group
N-alkylation or N-acylationReduces hydrogen bonding capability and alters basicity, which may impact target interactions.The primary amino group is often a key interaction point.

Protein-Ligand Interaction Analysis (e.g., Fluorescence Quenching Studies with Serum Albumins in in vitro assays)

The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile. Fluorescence quenching is a widely used in vitro technique to study these interactions. The intrinsic fluorescence of serum albumins is primarily due to the presence of tryptophan residues. The binding of a ligand in proximity to these residues can lead to a decrease in fluorescence intensity, a phenomenon known as quenching.

Studies on the interaction of nitroaniline isomers, which are structurally similar to 2-(4-aminophenyl)acetamide, with BSA have provided significant insights into the binding mechanism. nih.gov The observed quenching of BSA's intrinsic fluorescence by these ligands suggests a binding event. nih.gov The mechanism of quenching can be either dynamic (collisional) or static (formation of a ground-state complex). By analyzing the fluorescence data at different temperatures, the nature of the quenching process can be elucidated.

For nitroanilines, the quenching was determined to be a static process, indicating the formation of a stable complex between the ligand and BSA. nih.gov The binding constants (Ka) and the number of binding sites (n) can be calculated using the Stern-Volmer equation. The affinity of nitroanilines for BSA was found to be in the order of 4-nitroaniline (B120555) > 2-nitroaniline (B44862) > 3-nitroaniline, suggesting that the position of the substituent on the phenyl ring influences the binding affinity. nih.gov

Thermodynamic parameters, including the enthalpy change (ΔH) and entropy change (ΔS), can be determined from the temperature dependence of the binding constant. For the interaction of nitroanilines with BSA, the negative Gibbs free energy (ΔG) indicates a spontaneous binding process. The positive enthalpy and entropy changes suggest that hydrophobic forces play a major role in the interaction. nih.gov

Furthermore, synchronous fluorescence spectroscopy can provide information about the microenvironment around the tryptophan and tyrosine residues of the protein upon ligand binding. For nitroanilines, the results indicated that the binding site is located in the vicinity of the tryptophan residues, likely in subdomain IIA of BSA. nih.gov

Based on these findings with structurally related compounds, it is highly probable that this compound also binds to serum albumins. The interaction is likely to be spontaneous and driven by hydrophobic forces, resulting in the formation of a stable complex. The acetamide and amino groups may also participate in hydrogen bonding within the binding pocket. Such an interaction would lead to the static quenching of the intrinsic fluorescence of the albumin.

Table 2: Predicted Interaction Parameters for this compound with Serum Albumin (Based on Analogous Compounds)

ParameterPredicted Value/NatureRationale from Studies on Nitroanilines nih.gov
Binding Constant (Ka) Expected to be in the range of 104 to 105 M-1This range indicates a moderate and reversible binding, typical for drug-albumin interactions.
Number of Binding Sites (n) Approximately 1Suggests a 1:1 stoichiometry for the complex formation.
Quenching Mechanism Static quenchingImplies the formation of a ground-state complex between the compound and the albumin.
Thermodynamic Parameters
ΔGNegativeThe binding process is spontaneous.
ΔHLikely positiveIndicates an endothermic process, characteristic of hydrophobic interactions.
ΔSLikely positiveThe increase in entropy is a hallmark of interactions driven by the hydrophobic effect.
Primary Driving Forces Hydrophobic interactions, potentially with contributions from hydrogen bonding.The positive enthalpy and entropy changes are indicative of hydrophobic forces being dominant.

Applications and Future Directions in Chemical and Materials Science of 2 4 Aminophenyl Acetamide Hydrochloride

Utilization as a Versatile Chemical Intermediate in Complex Molecule Synthesis

The bifunctional nature of N-(4-aminophenyl)acetamide allows it to serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and heterocyclic chemistry sectors. wikipedia.orgscispace.com The presence of a reactive primary amine and a stable acetamide (B32628) group enables selective chemical transformations.

One of the most notable applications is its role as a key semi-product in the synthesis of N-(4-hydroxyphenyl) acetamide, widely known as paracetamol or acetaminophen. scispace.comresearchgate.netresearchgate.net This process involves the conversion of the primary amino group on the N-(4-aminophenyl)acetamide molecule into a hydroxyl group. This is typically achieved by treating the amino group with a diazotizing agent to form a diazonium salt, which is then hydrolyzed to yield the desired hydroxyl group, demonstrating a critical industrial application of this intermediate. scispace.com

Furthermore, N-(4-aminophenyl)acetamide is an important starting material for the synthesis of various heterocyclic compounds. wikipedia.orgscispace.com For instance, it has been used to synthesize β-lactams, which are core structural components of several antibiotic classes. wikipedia.orgscispace.com The synthesis pathway involves the reaction of N-(4-aminophenyl)acetamide with an aromatic aldehyde to form a Schiff base, which then undergoes cyclization to create the four-membered β-lactam ring. scispace.com Its role as a foundational block for aromatics and heterocycles underscores its importance in organic synthesis. wikipedia.orgscispace.com

Table 1: Synthesis of Complex Molecules from N-(4-Aminophenyl)acetamide
Target Molecule ClassKey ReactionSignificance
Pharmaceuticals (e.g., Paracetamol)Diazotization followed by hydrolysisIndustrial synthesis of a widely used analgesic. scispace.comresearchgate.net
Heterocycles (e.g., β-Lactams)Condensation and cyclization reactionsForms the core of many antibiotic compounds. wikipedia.orgscispace.com
Aromatic CompoundsVarious substitution and coupling reactionsServes as a precursor for diverse and complex aromatic structures. wikipedia.org

Role in the Development of Advanced Materials

Beyond its use in traditional organic synthesis, N-(4-aminophenyl)acetamide has found a niche application in the field of materials science, specifically in the controlled fabrication of nanomaterials. Research has demonstrated its utility in directing the assembly of gold (Au) nanoparticles. scispace.com

In this application, citrate-stabilized spherical gold nanoparticles are assembled into larger, ordered structures in the presence of p-aminoacetanilide. scispace.com The concentration of the compound in the medium plays a crucial role in determining the final morphology of the nanoparticle assembly. Lower concentrations tend to promote the formation of linear arrays, while higher concentrations can lead to the development of branched structures and even cause the fusion of nanoparticles. scispace.com This controlled assembly is vital for tuning the optical and electronic properties of the resulting nanomaterial, opening avenues for applications in sensors, electronics, and catalysis.

Table 2: Role in Advanced Material Synthesis
Material TypeRole of N-(4-Aminophenyl)acetamideResulting Material Properties/Features
Gold Nanoparticle AssembliesDirecting agent for self-assemblyFormation of linear or branched arrays depending on concentration. scispace.com

Research in Dye and Pigment Chemistry

N-(4-aminophenyl)acetamide is a well-established intermediate in the synthesis of azo dyes. wikipedia.orgscispace.comdyestuffintermediates.com Azo dyes represent the largest and most diverse group of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). jbiochemtech.comjchemrev.com In the synthesis of these dyes, N-(4-aminophenyl)acetamide functions as the diazo component. jbiochemtech.comnih.gov

The synthesis is a two-step process:

Diazotization : The primary aromatic amine group of N-(4-aminophenyl)acetamide is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) and a strong acid, such as hydrochloric acid. jbiochemtech.comnih.govgoogle.com

Azo Coupling : The resulting diazonium salt, which is highly reactive, is then coupled with another aromatic compound known as a coupling component (e.g., phenols, naphthols, or other aromatic amines). nih.govnih.gov This reaction forms the characteristic azo bond and generates the final dye molecule. nih.gov

By varying the coupling component, a wide spectrum of colors, ranging from light yellow to dark red, can be achieved. jbiochemtech.comresearchgate.net This versatility makes N-(4-aminophenyl)acetamide a valuable precursor in the production of dyes for various applications, including the dyeing of textile fibers. google.comresearchgate.net

Table 3: Synthesis of Azo Dyes
Reaction StepReagentsIntermediate/Product
DiazotizationN-(4-aminophenyl)acetamide, Sodium Nitrite, Hydrochloric AcidAromatic Diazonium Salt
Azo CouplingAromatic Diazonium Salt, Coupling Component (e.g., Phenol)Azo Dye

Prospects for Further Academic Exploration and Interdisciplinary Research

The established utility of 2-(4-Aminophenyl)acetamide (B1267592) hydrochloride provides a strong foundation for future academic and interdisciplinary research. Its core structure remains a promising scaffold for the design of novel molecules and materials.

In medicinal chemistry, further derivatization of the molecule could lead to new classes of therapeutic agents. The synthesis of novel heterocyclic systems built upon the N-(4-aminophenyl)acetamide framework could yield compounds with unique biological activities.

In materials science, its demonstrated ability to direct nanoparticle assembly could be expanded to other types of nanomaterials, such as silver or quantum dots. Exploring its use as a monomer or cross-linking agent in the synthesis of functional polymers could lead to advanced materials with tailored thermal, mechanical, or electronic properties. There is also potential for its integration into "smart" materials, where the azo dyes derived from it could be used in chemical sensors or chromic devices that change color in response to environmental stimuli.

Interdisciplinary research combining organic synthesis, materials science, and computational chemistry could unlock new applications by predicting the properties of novel derivatives and guiding their synthesis for targeted functions in electronics, photonics, and biomedical engineering.

Table of Mentioned Compounds

Common NameIUPAC Name
2-(4-Aminophenyl)acetamide hydrochlorideN-(4-aminophenyl)acetamide hydrochloride
p-AminoacetanilideN-(4-aminophenyl)acetamide
Paracetamol / AcetaminophenN-(4-hydroxyphenyl)acetamide
Sodium NitriteSodium nitrite
Hydrochloric AcidHydrochloric acid

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-(4-Aminophenyl)acetamide hydrochloride?

Methodological Answer:
A common synthesis involves the hydrolysis of nitrile precursors. For example, 4-aminobenzonitrile can be hydrolyzed under acidic or basic conditions to form 2-(4-Aminophenyl)acetamide, followed by hydrochloride salt formation. A detailed procedure involves reacting 0.001 mole of a 4-aminophenyl precursor with stoichiometric equivalents of acetic anhydride in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by recrystallization from ethanol/water . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization ensures ≥95% purity. Elemental analysis (C, H, N) and mass spectrometry (FAB-MS, [M+1]+ at m/z 416.15) confirm structural integrity .

Basic: How is this compound characterized to confirm its molecular structure?

Methodological Answer:
Key characterization techniques include:

  • Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., 83.08° between acetamide and benzene planes) and hydrogen-bonding networks (N–H⋯O interactions) .
  • Elemental analysis : Validates stoichiometry (e.g., calculated C=66.48%, found C=66.41%) .
  • Mass spectrometry (FAB-MS) : Confirms molecular ion peaks ([M+1]+ at m/z 416.15) .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–7.4 ppm) and acetamide NH₂ signals (δ 6.8 ppm) .

Basic: What are the optimal storage conditions for this compound?

Methodological Answer:
The compound should be stored at 0–6°C in airtight, light-resistant containers to prevent degradation. Similar acetamide derivatives with aromatic amines are hygroscopic and prone to oxidation; thus, inert gas (N₂ or Ar) purging is recommended during storage .

Advanced: How can researchers assess the bioactivity of this compound in cellular models?

Methodological Answer:
Use cell proliferation assays (e.g., Mosmann’s MTT assay):

Treat cells (e.g., HeLa or HEK293) with varying concentrations (1–100 µM) of the compound.

Incubate for 24–48 hours, then add MTT reagent.

Measure absorbance at 570 nm to quantify viable cells.
Dose-response curves and IC₅₀ values determine cytotoxicity. Parallel assays (e.g., lactate dehydrogenase release) validate membrane integrity .

Advanced: How do structural conformations of this compound influence its reactivity?

Methodological Answer:
X-ray crystallography reveals that the acetamide group is twisted 83.08° relative to the benzene ring, reducing resonance stabilization and increasing susceptibility to nucleophilic attack at the amide carbonyl. This conformation also promotes intermolecular hydrogen bonding (N–H⋯O), affecting solubility and crystallization behavior . Computational modeling (DFT) can predict electrophilic/nucleophilic sites for further derivatization.

Advanced: What strategies resolve contradictions in analytical data (e.g., elemental analysis vs. mass spectrometry)?

Methodological Answer:

  • Cross-validation : Repeat analyses using independent methods (e.g., HRMS vs. FAB-MS).
  • Impurity profiling : HPLC (C18 column, 0.1% TFA/ACN gradient) identifies byproducts (e.g., unreacted 4-aminobenzonitrile). Reference standards (e.g., N-(2-aminoethyl)-2-(benzylphenylamino)acetamide) aid quantification .
  • Thermogravimetric analysis (TGA) : Detects hydrated or solvated forms that skew elemental data .

Advanced: How can solubility challenges be addressed during formulation for biological studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility.
  • pH adjustment : Protonate the amine group (pKa ~8.5) in acidic buffers (pH 4–5) to improve solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes (70–100 nm diameter) for sustained release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.